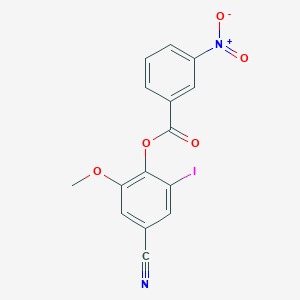![molecular formula C17H19Cl2N3O3S B4194648 N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194648.png)
N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide acts as an inhibitor of various ion channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel protein, which leads to the inhibition of ion flow through the channel. The exact mechanism of N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide inhibition varies depending on the ion channel and the specific site of binding.
Biochemical and Physiological Effects
N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is important for the regulation of ion and fluid transport in epithelial cells. N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has also been found to inhibit the activity of the voltage-gated sodium channel, which is important for the generation and propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its ability to selectively inhibit specific ion channels. This allows researchers to study the role of these channels in cellular processes and diseases. However, one limitation of using N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is its potential off-target effects, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for the use of N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in scientific research. One direction is the development of more selective N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide analogs that can target specific ion channels with minimal off-target effects. Another direction is the use of N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in the study of ion channelopathies, which are diseases caused by mutations in ion channels. Additionally, N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide can be used in the development of new drugs that target ion channels for the treatment of various diseases.
Conclusion
In conclusion, N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been found to inhibit various ion channels. N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been used in various scientific research applications, including neuroscience, pharmacology, and physiology. It has been found to inhibit various ion channels, such as chloride channels, sodium channels, and calcium channels. This inhibition can be used to study the role of these channels in cellular processes and diseases.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3S/c1-21(2)26(24,25)22(15-6-4-3-5-7-15)12-17(23)20-11-13-8-9-14(18)10-16(13)19/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJMKMMFFBCWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2-hydroxy-5-nitrophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4194574.png)
![2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194588.png)
![1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4194592.png)

![8-chloro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4194602.png)
![1-{[2-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethyl]amino}-2-propanol dihydrochloride](/img/structure/B4194615.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4194618.png)
![methyl 3-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4194619.png)

![methyl 4-[3-(anilinocarbonyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl]benzoate](/img/structure/B4194636.png)
![1-{[(4-bromobenzyl)thio]acetyl}azepane](/img/structure/B4194645.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4194651.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B4194659.png)
